Product packaging for Coltramyl(Cat. No.:)

Coltramyl

Cat. No.: B1209042
M. Wt: 563.6 g/mol
InChI Key: LEQAKWQJCITZNK-MSQQGMGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coltramyl is the trade name for the chemical compound Thiocolchicoside, a semi-synthetic sulfur analog of colchicine (CAS# 602-41-5) naturally derived from plants like Gloriosa superba and Colchicum autumnale . As a research compound, it is primarily investigated for its potent muscle relaxant, anti-inflammatory, and analgesic properties . Its mechanism of action is complex and involves the central nervous system, where it acts as a competitive antagonist of gamma-aminobutyric acid type A (GABAA) receptors and glycine receptors . This activity on key inhibitory neurotransmitter systems is central to its muscle-relaxing effects but is also the basis for its observed convulsant activity, indicating it should not be used in seizure-prone subjects . Beyond its neurological applications, Thiocolchicoside shows promising research value in other fields. Preclinical studies indicate it exhibits anti-proliferative and antitumor activity. Research on MCF-7 breast cancer cells and human oral cancer KB-1 cells has demonstrated that Thiocolchicoside can induce cytolysis and inhibit cell proliferation, potentially through the activation of the MAPK signaling pathway, suppression of the NF-κB pathway, and increased intracellular reactive oxygen species . Furthermore, in silico studies suggest it is a promising candidate for antiviral pharmacotherapy, showing potential for molecular docking with the SARS-CoV-2 main protease (Mpro) . Pharmacokinetic data shows that Thiocolchicoside has an oral bioavailability of approximately 25% and is metabolized into several compounds, including the active metabolite SL18.0740 and the inactive metabolite 3-demethylthiocolchicine (M2/SL59.0955) . It is critical for researchers to note that the metabolite M2 has been associated with the potential to cause aneuploidy (an abnormal number of chromosomes) in dividing cells, which is a risk factor for embryotoxicity, reduced male fertility, and could theoretically increase cancer risk . Consequently, regulatory authorities have recommended restrictions on its systemic use, including short treatment durations (oral not exceeding 7 days) and contraindications in pregnancy, lactation, and women of childbearing potential not using contraception . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H33NO10S B1209042 Coltramyl

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H33NO10S

Molecular Weight

563.6 g/mol

IUPAC Name

N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C27H33NO10S/c1-12(30)28-16-7-5-13-9-18(37-27-24(34)23(33)22(32)19(11-29)38-27)25(35-2)26(36-3)21(13)14-6-8-20(39-4)17(31)10-15(14)16/h6,8-10,16,19,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16?,19-,22-,23+,24-,27-/m1/s1

InChI Key

LEQAKWQJCITZNK-MSQQGMGVSA-N

SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Semisynthetic Pathways to Thiocolchicoside (B1682803)

Thiocolchicoside is a semi-synthetic derivative of colchicoside (B193306), which is a natural glycoside found in plants like Gloriosa superba and Colchicum autumnale. ajpsonline.comcalonmedical.comopenpharmaceuticalsciencesjournal.com Colchicine (B1669291) is also extracted from these plants and serves as a precursor for thiocolchicoside synthesis. calonmedical.comwikipedia.orggoogle.com

A key step in the semisynthesis of thiocolchicoside often involves the modification of colchicine or colchicoside. One common approach involves the conversion of colchicine to 3-demethylthiocolchicine, followed by glycosylation. Chemical demethylation of colchicine can lead to a mixture of demethylated products, including at the C-3 position. calonmedical.com While chemical conversion of colchicine to 2- or 3-demethyl colchicine exists, the yields can be relatively low (40-50%), making it less viable for large-scale commercial production. calonmedical.com

An alternative and more selective approach for the production of 3-demethyl thiocolchicine (B1684108) from colchicine or thiocolchicine utilizes microbial transformation. calonmedical.com Specific strains of bacteria, such as Bacillus species, have been shown to act as biocatalysts for this regioselective demethylation. calonmedical.com Providencia vermicola (strain STT-42-1, MTCC 5578) is another gram-negative bacterium identified for its trans-glycosylation ability to convert thiocolchicine to thiocolchicoside. researchgate.netjustia.com This biotransformation process can be efficient and direct, leading to pharmaceutical-grade thiocolchicoside. researchgate.net The microbial conversion of thiocolchicine to thiocolchicoside using Providencia vermicola can be carried out in the presence of glucose or other monosugars, typically taking 12 to 36 hours. justia.com

Advanced Glycosidation Methodologies for Colchicine and Thiocolchicine Analogs

Glycosidation, the process of attaching a glycosyl moiety to a molecule, is a crucial step in the synthesis of colchicoside and thiocolchicoside. Traditional chemical glycosidation methods for preparing 3-glycosylcolchicine compounds have faced challenges, including complex, non-specific reactions resulting in mixtures of glycosylated derivatives and low yields of the desired C-3 glycosylated product. google.com For instance, a method involving the reaction of acetobromoglucose with 2-demethyl-colchicine or 3-demethyl-thiocolchicine was reported to have low yields and require long reaction times. epo.org Another process utilizing hazardous reagents like sodium fluoride, boron trifluoride, and pyridine (B92270) for glycosylation has also been described. google.com

More advanced glycosidation methodologies have been developed to improve efficiency and selectivity. One such method involves the use of protected sugar fluorides, specifically protected derivatives of 1-fluoroglucose and 1-fluorofucose, for the preparation of 3-O-glucosyl or 3-O-fucosyl derivatives of colchicine and thiocolchicine. google.comtrea.com While offering satisfactory yields, this method necessitates the preparation of activated sugar derivatives, adding an extra step to the synthesis. google.comtrea.com

An improved process for glycosidation utilizes protected 1-acetyl sugar derivatives, such as peracetylated sugars, as glycosylating agents for colchicine or thiocolchicine substrates. google.comtrea.comgoogle.com This approach is considered advantageous as these compounds are simpler, cheaper, and more stable compared to 1-halosugars. google.comgoogle.com The reaction typically involves the protected 1-acetyl sugar reacting with the colchicine or thiocolchicine compound in a solvent like acetonitrile, in the presence of a Lewis acid (preferably boron trifluoride) and an organic base (such as 1,1,3,3-tetramethylguanidine). google.comtrea.comgoogle.com This method has demonstrated stereoselectivity, yielding predominantly the β-(1,2-trans) isomer with sugars like D-glucose and D-galactose, and the α-(1,2-trans) isomer with sugars like L-rhamnose. google.com The protective acetyl groups are subsequently removed, often by basic hydrolysis. google.comgoogle.com This improved process has been applied to the synthesis of thiocolchicoside, achieving yields of around 71%. google.com

Biotransformation methods also represent advanced strategies for the glycosidation of colchicinoids. Using specific strains of microorganisms, such as Bacillus aryabhattai, allows for the selective glycosylation at the C-3 position of the aromatic ring, achieving high yields (90-99%). google.com This biocatalytic approach offers a selective and efficient route compared to some chemical methods. google.comresearchgate.net

Synthesis of Novel Thiocolchicine Derivatives for Research Purposes

The synthesis of novel thiocolchicine derivatives is an active area of research, often aimed at exploring new compounds with altered biological activities, such as improved efficacy or reduced toxicity, particularly in the context of potential anticancer properties. researchgate.netmdpi.com Modifications to the colchicine and thiocolchicine scaffold have been investigated, including regioselective demethylation and the introduction of various functional groups. mdpi.com

One strategy involves the synthesis of thiocolchicine amine derivatives through reductive amination reactions. nih.gov A series of such analogs have been synthesized and evaluated for their antiproliferative activities against various tumor cell lines. nih.gov These studies aim to understand the structure-activity relationships of thiocolchicine analogs and identify compounds with potent cytotoxic effects. nih.gov

Another approach involves the creation of dimeric compounds by conjugating thiocolchicine and/or podophyllotoxin (B1678966) with dicarboxylic acids. nih.gov This research focuses on the synthesis and biological evaluation of these conjugates, particularly their effects on tubulin assembly, a key target for some anticancer agents. nih.gov The nature of the spacer unit linking the two molecules has been shown to influence the biological activity of these conjugates. nih.gov

Further research includes the synthesis of novel colchicine derivatives bearing moieties such as 1,3,4-thiadiazoles. researchgate.net These derivatives have been synthesized and evaluated for their cytotoxic activity against human tumor cell lines, with some compounds showing more potent activity than colchicine itself. researchgate.net

The synthesis of these novel derivatives often involves multi-step procedures utilizing various chemical reactions and purification techniques. Detailed research findings from these studies contribute to a deeper understanding of how structural modifications to the thiocolchicine scaffold impact biological activity, guiding the design of future compounds for therapeutic or research applications.

Molecular and Cellular Mechanisms of Biological Activity

Interaction with Neurotransmitter Receptor Systems

Thiocolchicoside (B1682803) demonstrates affinity and activity at gamma-aminobutyric acid type A (GABA-A) receptors, glycinergic receptors, and, to a lesser extent, nicotinic acetylcholine (B1216132) receptors wikipedia.orgpatsnap.comnih.govresearchgate.neteasychem.orgnih.gov.

Thiocolchicoside significantly interacts with GABA-A receptors, which are the primary mediators of fast inhibitory synaptic transmission in the central nervous system patsnap.compatsnap.comnih.gov. These receptors are ligand-gated ion channels that, upon activation by GABA, increase the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability patsnap.com.

Research indicates that thiocolchicoside acts as a competitive antagonist at GABA-A receptors wikipedia.orgpatsnap.comnih.goveasychem.org. Studies using recombinant human GABA-A receptors composed of different subunit combinations (α1β1γ2L, α1β2γ2L, or α2β2γ2L) expressed in Xenopus laevis oocytes have shown that thiocolchicoside inhibits GABA-evoked chloride currents in a concentration-dependent and competitive manner researchgate.netnih.gov. The median inhibitory concentrations (IC50) for these receptor subtypes were found to be in a similar low micromolar range researchgate.netnih.gov. This competitive antagonism suggests that thiocolchicoside binds to the same site as GABA, thereby preventing the neurotransmitter from activating the receptor effectively researchgate.networldmedicine.uz.

Quantitative data on the inhibition of recombinant human GABA-A receptor subtypes by thiocolchicoside are presented in the table below:

GABA-A Receptor SubtypeIC50 (µM)Mechanism of Inhibition
α1β1γ2L0.13Competitive Antagonism
α1β2γ2L0.18Competitive Antagonism
α2β2γ2L0.2Competitive Antagonism

Data derived from electrophysiological recordings on recombinant human GABA-A receptors expressed in Xenopus laevis oocytes. researchgate.netnih.gov

Consistent with these findings, thiocolchicoside has also been shown to inhibit the binding of [³H]GABA to rat cerebral cortical membranes nih.govresearchgate.net. The antagonistic action at GABA-A receptors is believed to contribute to the proconvulsant activity observed with thiocolchicoside under certain conditions researchgate.networldmedicine.uzworldmedicine.uz.

The antagonistic effect of thiocolchicoside on GABA-A receptors directly impacts chloride ion currents and, consequently, neuronal excitability patsnap.comnih.gov. By blocking or reducing the activity of GABA-A receptors, thiocolchicoside decreases the influx of chloride ions into neurons that would normally occur upon GABA binding patsnap.com. This reduction in chloride influx leads to a decrease in the hyperpolarization of the neuronal membrane, thereby increasing neuronal excitability patsnap.com. In the context of motor neurons, increased excitability can counteract the inhibitory signals that regulate muscle tone, potentially contributing to the observed muscle relaxant effects, although the precise interplay between GABA-A antagonism and muscle relaxation is complex and still under investigation worldmedicine.uz. Studies in rat cerebellar slices have shown that thiocolchicoside inhibits both phasic and tonic GABAAR-mediated currents in Purkinje cells and granule neurons, respectively, in a concentration-dependent manner researchgate.networldmedicine.uz.

Thiocolchicoside also exhibits affinity for glycinergic receptors, particularly the strychnine-sensitive glycine (B1666218) receptors located in the spinal cord and brainstem wikipedia.orgpatsnap.comnih.govresearchgate.neteasychem.orgnih.govworldmedicine.uz. Glycine is another important inhibitory neurotransmitter in the central nervous system, especially in the spinal cord, where it plays a role in regulating motor and sensory information processing patsnap.comdrugbank.com.

Studies have shown that thiocolchicoside can displace the binding of [³H]strychnine, a ligand for glycine receptors, in rat spinal cord and brainstem membranes nih.govresearchgate.netnih.gov. Electrophysiological studies on recombinant human strychnine-sensitive glycine receptors composed of the alpha1 subunit have shown that thiocolchicoside inhibits their function, although with a lower potency compared to its effect on GABA-A receptors researchgate.netnih.gov. The median inhibitory concentration for these receptors was reported as 47 µM researchgate.netnih.gov.

Quantitative data on the inhibition of recombinant human Glycine Receptor (α1 subunit) by thiocolchicoside:

Receptor SubtypeIC50 (µM)
Glycine Receptor (α1)47

Data derived from electrophysiological recordings on recombinant human glycine receptors expressed in Xenopus laevis oocytes. researchgate.netnih.gov

Thiocolchicoside has also been reported to interact with nicotinic acetylcholine receptors (nAChRs) patsnap.comindena.comnih.gov. While its primary targets appear to be GABA-A and glycine receptors, some studies indicate a weaker affinity for nAChRs. Specifically, thiocolchicoside has been shown to inhibit the function of human nicotinic acetylcholine receptors composed of the alpha4 and beta2 subunits researchgate.netnih.gov. However, this effect was found to be only partial and occurred at relatively high concentrations compared to those affecting GABA-A receptors researchgate.netnih.gov. Some sources describe thiocolchicoside as a weak nicotinic acetylcholine receptor agonist clinisciences.comusbio.net. The clinical significance of this interaction in the context of thiocolchicoside's therapeutic effects is considered less prominent compared to its actions on GABAergic and glycinergic systems.

Modulation of Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

Modulation of Intracellular Signaling Pathways

Beyond its direct interactions with ligand-gated ion channels, research suggests that thiocolchicoside may also modulate intracellular signaling pathways. One notable pathway implicated is the NF-κB pathway. Studies have indicated that thiocolchicoside can inhibit the activation of NF-κB, a transcription factor involved in regulating the expression of genes related to inflammation and other cellular processes clinisciences.comusbio.netaacrjournals.org. This modulation of the NF-κB pathway is proposed as a potential mechanism underlying some of the anti-inflammatory properties associated with thiocolchicoside aacrjournals.org. The inhibitory effect on NF-κB has been observed in a dose- and time-dependent manner and appears to involve the inhibition of IKK activation, IκBα phosphorylation, ubiquitination, and degradation, as well as p65 phosphorylation and translocation aacrjournals.org. While this provides insight into potential intracellular effects, the direct link between NF-κB modulation and the primary muscle relaxant activity of thiocolchicoside, as opposed to its anti-inflammatory effects, requires further elucidation.

Inhibition of NF-κB Pathway Activation

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of immune and inflammatory responses, and its aberrant activation is implicated in various diseases, including cancer nih.govmdpi.comabcam.commdpi.comnus.edu.sg. Coltramyl has been shown to inhibit the activation of the NF-κB pathway researchgate.netnih.govnih.gov. This inhibition is not limited to a specific cell type and involves multiple steps within the canonical NF-κB signaling cascade nih.gov. The canonical NF-κB pathway is typically activated by stimuli such as TNF-α and IL-1, leading to the activation of the IκB kinase (IKK) complex mdpi.comnus.edu.sg.

Suppression of IκBα Phosphorylation and Degradation

In unstimulated cells, NF-κB dimers, commonly the p50/p65 heterodimer, are sequestered in the cytoplasm by inhibitory proteins called IκBs, such as IκBα abcam.comnus.edu.sgfrontiersin.org. Activation of the NF-κB pathway involves the phosphorylation of IκB proteins on specific serine residues, which signals them for ubiquitination and subsequent degradation by the proteasome mdpi.comabcam.comfrontiersin.orgembopress.orgaging-us.com. This degradation liberates NF-κB, allowing it to translocate to the nucleus mdpi.comabcam.comnus.edu.sgfrontiersin.orgembopress.org. Research indicates that this compound suppresses the phosphorylation and subsequent degradation of IκBα researchgate.netnih.govnih.gov. This effect contributes to the retention of NF-κB in the cytoplasm, thereby preventing its activation.

Abolition of IκBα Kinase Activation

The phosphorylation of IκBα is primarily carried out by the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and IKKγ (NEMO) mdpi.comnus.edu.sgfrontiersin.orgembopress.org. IKKβ is predominantly associated with the canonical NF-κB pathway and is crucial for phosphorylating IκBα at specific serine residues (Ser32 and Ser36) mdpi.comnih.govijbs.com. Activation of IKK is a critical step in the signaling cascade leading to IκBα degradation and NF-κB activation mdpi.comnus.edu.sgfrontiersin.orgembopress.org. Studies have demonstrated that this compound abolishes the activation of IκBα kinase researchgate.netnih.govnih.gov. By inhibiting IKK activation, this compound prevents the phosphorylation of IκBα, thus maintaining the inhibitory complex and preventing NF-κB release.

Effects on PI3K and GSK3β Phosphorylation

Beyond the NF-κB pathway, this compound has also been observed to influence other signaling molecules critical for cellular processes. Phosphoinositide 3-kinase (PI3K) and Glycogen (B147801) Synthase Kinase 3β (GSK3β) are important kinases involved in various cellular functions, including cell growth, proliferation, and survival selleckchem.comscribd.comnih.govnih.gov. Research indicates that this compound blocks the phosphorylation of both PI3K and GSK3β researchgate.netnih.gov. The specific implications of this inhibition on downstream signaling require further detailed investigation, but it suggests a broader impact of this compound on cellular regulatory networks.

Induction of Cellular Processes

In addition to modulating signaling pathways, this compound has been shown to directly influence cellular fate by inducing specific processes.

Apoptosis Induction in Cellular Models (e.g., Caspase-3, PARP Cleavage)

Apoptosis, or programmed cell death, is a fundamental biological process crucial for development and maintaining tissue homeostasis plos.org. Dysregulation of apoptosis is often observed in diseases like cancer. Studies have demonstrated that this compound induces apoptosis in various cancer cell lines researchgate.netnih.govnih.gov. A key indicator of apoptosis is the activation of caspases, a family of cysteine proteases that execute the dismantling of the cell abcam.comresearchgate.net. Caspase-3 is a central executioner caspase, and its activation involves proteolytic cleavage abcam.comresearchgate.netnih.gov. Another hallmark of apoptosis is the cleavage of Poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair abcam.comresearchgate.netnih.gov. PARP is a primary substrate of activated caspase-3 abcam.comresearchgate.netnih.gov. Research findings indicate that this compound induces apoptosis, as evidenced by the cleavage of caspase-3 and PARP researchgate.netnih.govnih.gov. This suggests that this compound promotes cell death through the activation of the caspase cascade.

Summary of Molecular and Cellular Effects of this compound

MechanismEffect ObservedKey Proteins/Pathways Involved
NF-κB Pathway ActivationInhibitionNF-κB, IKK, IκBα, p65
IκBα Phosphorylation and DegradationSuppressionIκBα, IKK
IκB Kinase ActivationAbolitionIKK
p65 Nuclear TranslocationSuppressionp65, IκBα
PI3K PhosphorylationBlockedPI3K
GSK3β PhosphorylationBlockedGSK3β
Apoptosis InductionYesCaspase-3, PARP
Caspase-3 CleavageInducedCaspase-3
PARP CleavageInducedPARP, Caspase-3

Inhibition of Cell Proliferation in Specific Cell Lines

Studies have indicated that Thiocolchicoside can exert inhibitory effects on the proliferation of various cell lines, particularly in the context of cancer research. Research has shown that Thiocolchicoside inhibited the proliferation of leukemia, myeloma, squamous cell carcinoma, breast, colon, and kidney cancer cells nih.gov. This inhibitory effect has been described as significant and specific depending on the cell line studied .

The molecular mechanisms underlying this anti-proliferative activity appear to involve several pathways. One significant mechanism identified is the downregulation of the NF-κB pathway and its regulated gene products, which are linked to inflammation and cancer nih.gov. Thiocolchicoside has been shown to inhibit NF-κB activation, the degradation and ubiquitination of inhibitory κBα (IκBα), and the activation of IκBα kinase, ultimately suppressing p65 nuclear translocation nih.gov. This action on the NF-κB pathway leads to the inhibition of NF-κB reporter activity and cyclooxygenase-2 promoter activity nih.gov.

Furthermore, Thiocolchicoside has been observed to suppress the formation of tumor colonies nih.gov. It has also been reported to induce apoptosis, evidenced by the cleavage of caspase-3 and poly(ADP-ribose) polymerase nih.gov. The compound suppressed the expression of proteins crucial for cell survival, including Bcl-2, XIAP, MCL-1, bcl-xL, cIAP-1, cIAP-2, and cFLIP nih.gov. Biomarkers associated with cell proliferation, such as c-MYC and the phosphorylation of phosphoinositide 3-kinase and glycogen synthase kinase 3β, were also blocked by Thiocolchicoside nih.gov.

In breast cancer research, Thiocolchicoside has been shown to induce cytolysis in MCF-7 cells in a dose-dependent manner mkjc.in. This effect is mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which subsequently triggers the tumor suppressor gene p53 mkjc.in. Additionally, treatment of RAW 264.7 macrophage cells with Thiocolchicoside inhibited cell proliferation by suppressing the NF-κB signaling pathway mkjc.in. Thiocolchicoside also suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways selleckchem.com.

Summary of Cell Proliferation Inhibition Findings:

Cell Line TypeObserved Effect on ProliferationProposed Mechanism(s)Source(s)
LeukemiaInhibitionDownregulation of NF-κB pathway, suppression of cell survival proteins, blocking of proliferation biomarkers nih.gov
MyelomaInhibitionDownregulation of NF-κB pathway, suppression of cell survival proteins, blocking of proliferation biomarkers, suppression of osteoclastogenesis nih.govselleckchem.com
Squamous Cell CarcinomaInhibitionDownregulation of NF-κB pathway, suppression of cell survival proteins, blocking of proliferation biomarkers nih.gov
Breast Cancer (MCF-7)Inhibition (Cytolysis Induction)Activation of MAPK signaling cascade, triggering p53 mkjc.innih.gov
Colon CancerInhibitionDownregulation of NF-κB pathway, suppression of cell survival proteins, blocking of proliferation biomarkers nih.gov
Kidney CancerInhibitionDownregulation of NF-κB pathway, suppression of cell survival proteins, blocking of proliferation biomarkers nih.gov
RAW 264.7 Macrophage CellsInhibitionSuppression of NF-κB signaling pathway mkjc.in

Other Proposed Molecular Actions

Beyond its effects on muscle relaxation and cell proliferation, investigations have explored other potential molecular actions of this compound.

Anti-glycation Potential through Lysine (B10760008) Blockade and Carbonyl Entrapment

Recent research has specifically investigated the potential of Thiocolchicoside as an anti-glycation agent ukm.myresearchgate.net. Glycation, a non-enzymatic reaction between reducing sugars and proteins, leads to the formation of advanced glycation end products (AGEs), which are implicated in various health issues and the aging process ukm.mynih.gov.

A study utilizing a BSA-fructose model demonstrated that Thiocolchicoside significantly reduced the production of AGEs ukm.myresearchgate.net. The half-maximal inhibitory concentration (IC50) for AGE inhibition in this model was reported as 0.25 mM ukm.myresearchgate.net. The study also observed a reduction in fructosamine (B8680336) adducts and an increase in the availability of free lysine in the presence of Thiocolchicoside ukm.myresearchgate.net.

Further mechanistic investigations revealed that Thiocolchicoside exhibits lysine blockade activity ukm.myresearchgate.net. This mechanism, where the compound interacts with lysine residues on proteins, was supported by computational studies ukm.myresearchgate.net. By blocking lysine, Thiocolchicoside can interfere with the initial stage of the glycation process where sugars typically bind to these amino groups ukm.mynih.gov.

In addition to lysine blockade, Thiocolchicoside was found to entrap carbonyl moieties ukm.myresearchgate.net. Carbonyl compounds are reactive intermediates formed during the glycation process nih.govnih.gov. By trapping these reactive carbonyls, Thiocolchicoside can prevent their reaction with proteins and subsequent AGE formation ukm.mynih.gov. This carbonyl entrapment activity further supports its anti-glycation potential ukm.myresearchgate.net. The study concluded that the significant anti-glycation potential of Thiocolchicoside can be attributed to its dual ability to block lysine residues and entrap carbonyl compounds ukm.myresearchgate.net.

Data on Anti-glycation Activity (BSA-Fructose Model):

AssayObservation with ThiocolchicosideIC50 (if reported)Source(s)
AGE Inhibition (Intrinsic Fluorescence)Significantly reduced AGEs production0.25 mM ukm.myresearchgate.net
Fructosamine Adduct Formation (NBT assay)Reduced fructosamine adductsNot reported ukm.myresearchgate.net
Availability of Free Lysine (TNBSA assay)Enhanced availability of free lysineNot reported ukm.myresearchgate.net
Lysine Blockade Assay (OPA and molecular docking)Exhibited lysine blockade activityNot reported ukm.myresearchgate.net
Carbonyl Entrapment AssayFound to entrap carbonyl moietiesNot reported ukm.myresearchgate.net

These findings suggest a potential role for Thiocolchicoside as an anti-glycation agent through specific molecular interactions that interfere with AGE formation pathways ukm.myresearchgate.net.

Preclinical Investigation of Biological Effects

In Vitro Studies on Receptor Function and Binding

In vitro studies have demonstrated that Coltramyl interacts with inhibitory neurotransmitter receptors, specifically γ-aminobutyric acid (GABA) and strychnine-sensitive glycine (B1666218) receptors. Investigations using rat cerebrocortical and spinal cord membranes in vitro have shown that this compound can inhibit the binding of both [³H]γ-aminobutyric acid and [³H]strychnine. nih.govnih.gov This suggests an affinity for these binding sites. This compound has been described as acting as a competitive GABA receptor antagonist. pharmevo.bizmedicinesfaq.com Furthermore, it has been observed to inhibit glycine receptors with a potency similar to that seen with nicotinic acetylcholine (B1216132) receptors. pharmevo.biz Some research indicates that this compound may preferentially interact with a subtype of the GABAA receptor located in the cortex, characterized by low-affinity binding sites for GABA. selleckchem.comselleckchem.com Studies have also suggested that this compound behaves as an allosteric compound when acting on the strychnine-sensitive glycine receptor in rat brainstem and spinal cord. nih.gov Conversely, GABAB receptors appear to be largely unaffected by this compound. selleckchem.comselleckchem.com

Studies on Cellular Models of Proliferation and Viability

Research using various cellular models has investigated the effects of this compound on cell proliferation and viability. Thiocolchicoside (B1682803) demonstrated inhibitory effects on the proliferation of a range of cancer cell lines, including those derived from leukemia, myeloma, squamous cell carcinoma, breast, colon, and kidney cancers, as assessed by the MTT method. nih.govresearchgate.netslideplayer.com In some instances, complete inhibition of proliferation was observed in certain cancer cell lines after 3 and 5 days of treatment at specific concentrations. nih.gov this compound also suppressed the ability of tumor cells to form colonies. nih.govresearchgate.netslideplayer.com Mechanistically, it was found to induce apoptosis in cancer cells, evidenced by the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP), and to suppress the expression of proteins vital for cell survival. nih.govresearchgate.net Biomarkers associated with cell proliferation were also blocked by this compound. nih.govresearchgate.net These effects are linked to this compound's inhibition of NF-κB activation, a transcription factor involved in cell survival and proliferation. nih.govresearchgate.netresearchgate.net

In studies focusing on non-cancerous cells, a chitosan-thiocolchicoside-lauric acid (CTL) nanogel did not cause a significant reduction in the proliferation of MG-63 osteoblast-like cells within a concentration range of 5–20 μL/mL, as determined by the MTT assay. explorationpub.comresearcher.life The CTL nanogel, at a concentration of 40 µl/ml, exhibited a cytocompatibility effect on human gingival fibroblast (hGF) cells and led to increased cell viability. researchgate.netnih.govnih.govresearchgate.net Furthermore, in vitro studies using thiocolchicoside alone have indicated that it does not significantly impact cell viability even at concentrations up to 100 µM. researchgate.net

Investigation of Effects on Specific Cell Types and Processes

This compound has been shown to suppress osteoclastogenesis, the process by which osteoclasts differentiate, when induced by RANKL (receptor activator of NF-κB ligand) and cancer cells. selleckchem.comselleckchem.comresearchgate.netnih.govnih.gov These investigations commonly utilized RAW 264.7 murine macrophage cells, a recognized model system for studying osteoclast differentiation. researchgate.netnih.govnih.govnih.govisciii.esmedsci.orgbiomolther.orgplos.orgfrontiersin.org The inhibitory effect on osteoclastogenesis is mediated through the inhibition of the RANKL-induced NF-κB activation pathway, specifically by inhibiting IKK (IκB kinase). researchgate.netnih.govnih.gov This inhibition of the NF-κB pathway correlates with the observed suppression of osteoclastogenesis induced by both RANKL and cancer cells. nih.govnih.gov this compound was found to suppress osteoclastogenesis induced by breast cancer and multiple myeloma cells. nih.gov Research indicates that the NF-κB signaling pathway is essential for osteoclastogenesis induced by RANKL. researchgate.netnih.gov Mature osteoclasts, which are the focus of these studies, are typically identified as multinucleated cells that stain positive for tartrate-resistant acid phosphatase (TRAP). nih.govnih.govisciii.esbiomolther.org

Studies have explored the cytocompatibility and wound healing potential of a chitosan-thiocolchicoside-lauric acid (CTL) nanogel in human gingival fibroblast (hGF) cells. researchgate.netnih.govnih.govresearchgate.net The CTL nanogel demonstrated no significant cytotoxicity across a concentration range of 10 to 80 µl/ml. nih.govnih.gov At a concentration of 40 µl/ml, the nanogel exhibited a cytocompatibility effect and enhanced the viability of hGF cells. researchgate.netnih.govnih.govresearchgate.net In vitro scratch wound healing assays revealed that the CTL nanogel promoted faster wound healing and cell migration compared to control groups. researchgate.netresearcher.lifenih.govnih.govresearchgate.net This pro-migratory effect was observed at concentrations of 20 µl/ml and 40 µl/ml. nih.gov Analysis using acridine (B1665455) orange staining suggested that the CTL nanogel influences the DNA and RNA content of the cells, which may be related to its effects on cell proliferation and migration. nih.gov

In Vivo Non-Clinical Studies of Biological Responses

In vivo studies conducted in animal models, including rats and rabbits, have provided evidence of the myorelaxant properties of thiocolchicoside and its primary metabolite. pom.go.id Investigations in spinalized rats suggested that the myorelaxant action of this compound is predominantly mediated at the supraspinal level, rather than solely through spinal mechanisms. pom.go.id In vivo studies in rats have also shown that this compound inhibits the binding of [³H]γ-aminobutyric acid and [³H]strychnine to cerebrocortical and spinal cord membranes. nih.govnih.gov A comparative study in albino mice utilizing the rotarod test, a common method for assessing muscle relaxant effects, demonstrated that both nitrazepam and thiocolchicoside produced a central muscle relaxant effect. researchgate.netijbcp.com Notably, increasing the dose of thiocolchicoside resulted in a greater muscle relaxant effect compared to increasing the dose of nitrazepam in this animal model. researchgate.netijbcp.com While primarily used in clinical settings, the methodology of measuring muscle mechanical properties such as tone, stiffness, and elasticity using non-invasive devices like Myoton technology is relevant to in vivo preclinical evaluations in animal models. nih.gov Observations in clinical studies on topical application in athletes, which align with effects seen in isolated animal muscle preparations, also support the locally acting myorelaxant properties. nih.gov

Investigation of Chromosomal Abnormalities (Aneuploidy) Induced by Metabolites in Preclinical Models

Preclinical studies have demonstrated that certain metabolites of thiocolchicoside, particularly SL59.0955, induce aneuploidy in dividing cells medicinesauthority.gov.mtefda.gov.eteuropa.eueuropa.eusearlecompany.comthesynapse.netzuventus.co.inrwandafda.gov.rweuropa.eu. Aneuploidy is characterized by an unequal number of chromosomes in dividing cells medicinesauthority.gov.mtefda.gov.eteuropa.eusearlecompany.comthesynapse.netrwandafda.gov.rweuropa.eu. This effect has been observed at concentrations and exposures of SL59.0955 that are close to those measured in humans receiving therapeutic oral doses of thiocolchicoside medicinesauthority.gov.mtefda.gov.eteuropa.eusearlecompany.comthesynapse.netzuventus.co.inrwandafda.gov.rweuropa.eu. The metabolite SL18.0740 also exhibited aneugenic properties in preclinical tests, although at exposures significantly higher than those typically observed in human plasma at therapeutic doses medicinesauthority.gov.mtefda.gov.eteuropa.eusearlecompany.comthesynapse.netzuventus.co.inrwandafda.gov.rw.

The finding of metabolite-induced aneuploidy has been a key factor in the assessment of the safety profile of systemic thiocolchicoside medicinesauthority.gov.mteuropa.eueuropa.eunih.gov.

Mechanism of Aneuploidy Induction in Dividing Cells

The mechanism by which thiocolchicoside metabolites induce aneuploidy in dividing cells is understood to involve interference with the proper segregation of chromosomes during cell division medicinesauthority.gov.mtefda.gov.eteuropa.eusearlecompany.comthesynapse.netzuventus.co.inrwandafda.gov.rw. Studies, including in vitro and in vivo micronucleus tests, have indicated that the resulting micronuclei predominantly arise from chromosome loss medicinesauthority.gov.mtefda.gov.eteuropa.eusearlecompany.comthesynapse.netzuventus.co.inrwandafda.gov.rw. This is supported by the presence of centromeres in the micronuclei, revealed through techniques like FISH or CREST staining, which is indicative of whole chromosome loss rather than chromosome breakage medicinesauthority.gov.mtefda.gov.eteuropa.eusearlecompany.comthesynapse.netzuventus.co.inrwandafda.gov.rw.

Thiocolchicoside is a derivative of colchicine (B1669291), a compound well-known for its ability to disrupt microtubule dynamics worldmedicine.uzpatsnap.com. Colchicine binds to β-tubulin, inhibiting the polymerization of tubulin and thereby preventing the formation of functional microtubules scbt.comnih.govecetoc.orgnih.gov. Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for separating chromosomes accurately during mitosis nih.govsciety.org. Interference with microtubule dynamics disrupts mitotic spindle formation and chromosome segregation scbt.comnih.govecetoc.orgnih.gov. Thiocolchicoside itself has been shown to interfere with microtubule dynamics by binding to β-tubulin scbt.com. Given the structural similarity and the observed outcome of chromosome loss, it is likely that the active metabolite SL59.0955 induces aneuploidy through a similar mechanism involving the disruption of microtubule function and consequent errors in chromosome segregation during cell division medicinesauthority.gov.mtefda.gov.eteuropa.eusearlecompany.comthesynapse.netzuventus.co.inrwandafda.gov.rwscbt.com.

Impact on Chromosome Number and Heterozygosity

The induction of aneuploidy by thiocolchicoside metabolites directly impacts the chromosome number in affected cells, leading to an unequal distribution of chromosomes during cell division medicinesauthority.gov.mtefda.gov.eteuropa.eusearlecompany.comthesynapse.netrwandafda.gov.rweuropa.eu. This can result in daughter cells with either an excess (hyperploidy) or a deficiency (hypoploidy) of chromosomes compared to the normal diploid number nih.gov.

Aneuploidy is also recognized as leading to a loss of heterozygosity medicinesauthority.gov.mteuropa.euthesynapse.net. Loss of heterozygosity occurs when an individual who has inherited different versions (alleles) of a gene from each parent loses one of these alleles in a cell. If the lost chromosome carries the heterozygous gene, the cell becomes homozygous for the remaining allele or loses the gene entirely if the other allele is also lost or mutated.

Preclinical findings indicate that this aneugenic activity poses a potential risk medicinesauthority.gov.mtefda.gov.eteuropa.eueuropa.eusearlecompany.comthesynapse.netzuventus.co.ineuropa.eu. Aneuploidy is considered a risk factor for various adverse outcomes, including teratogenicity, embryo/foeto-toxicity, spontaneous abortion, and impaired male fertility when germ cells are affected medicinesauthority.gov.mtefda.gov.eteuropa.eueuropa.eusearlecompany.comthesynapse.netzuventus.co.ineuropa.eu. Furthermore, when somatic cells are impacted, aneuploidy is considered a potential risk factor for cancer medicinesauthority.gov.mtefda.gov.eteuropa.eueuropa.eusearlecompany.comthesynapse.netzuventus.co.ineuropa.eu.

Preclinical studies utilizing various models have provided data on the aneugenic effects of thiocolchicoside metabolites. While specific quantitative data tables from the search results are limited to descriptions of micronuclei formation and centromere presence, the consistent reporting across multiple sources underscores the observed impact on chromosome number through chromosome loss.

Preclinical FindingMetabolite(s) InvolvedTest System (Examples)Primary Outcome ObservedReference(s)
Induction of AneuploidySL59.0955, SL18.0740In vitro/In vivo micronucleus testsUnequal chromosome number medicinesauthority.gov.mtefda.gov.eteuropa.eusearlecompany.comthesynapse.netzuventus.co.inrwandafda.gov.rw
Micronuclei formation due to chromosome lossSL59.0955, SL18.0740Micronucleus tests (with staining)Centromere-positive MN medicinesauthority.gov.mtefda.gov.eteuropa.eusearlecompany.comthesynapse.netzuventus.co.inrwandafda.gov.rw
Aneugenic effect at therapeutic-like exposuresSL59.0955In vitro/In vivo studiesAneuploidy medicinesauthority.gov.mtefda.gov.eteuropa.eusearlecompany.comthesynapse.netzuventus.co.inrwandafda.gov.rw
Aneugenic effect at higher than therapeutic exposuresSL18.0740In vitro/In vivo studiesAneuploidy medicinesauthority.gov.mtefda.gov.eteuropa.eusearlecompany.comthesynapse.netzuventus.co.inrwandafda.gov.rw
Interference with microtubule dynamics (Thiocolchicoside)ThiocolchicosideIn vitro studiesBinding to β-tubulin scbt.com

These findings highlight the genotoxic potential of thiocolchicoside metabolites, particularly SL59.0955, through the induction of aneuploidy via a mechanism likely involving the disruption of microtubule-dependent chromosome segregation.

Structure Activity Relationship Sar and Analog Design

Elucidation of Structural Features Governing Receptor Interactions

Thiocolchicine (B1684108) and its derivatives are known to interact with several biological targets, notably tubulin and, to some extent, GABA(A) and glycine (B1666218) receptors wikipedia.orgidrblab.netresearchgate.net. The interaction with tubulin is particularly significant in the context of their anti-proliferative effects. These compounds bind to the colchicine-binding site on tubulin, which is located at the interface between the alpha and beta tubulin subunits biorxiv.orgnih.gov. This binding inhibits tubulin polymerization, thereby disrupting microtubule formation and function nih.govcenmed.comnih.gov.

Studies have aimed to elucidate the specific structural features of the colchicine (B1669291) scaffold that govern these interactions. For colchicine analogs, the methoxy (B1213986) groups on ring A play a role in binding to tubulin, with the 4-methoxy group suggested as a key attachment point for immobilizing the drugs on the protein acs.org. Modifications at the C-7 and C-10 positions of the colchicine and thiocolchicine structures have also been shown to impact their interaction with tubulin and other receptors mdpi.commdpi.com. The substitution of the methoxyl group at the C-10 position with a thiomethyl group, as seen in thiocolchicine compared to colchicine, is reported to increase molecular stability and lead to more rapid binding to tubulin mdpi.com.

Thiocolchicoside (B1682803) has also been shown to inhibit GABA-evoked Cl(-) currents by interacting with GABA(A) receptors in a competitive manner researchgate.net. It also inhibits the function of strychnine-sensitive glycine receptors, although with lower potency compared to GABA(A) receptors researchgate.net. The precise structural determinants for the interaction of thiocolchicoside and its analogs with these receptors are areas of ongoing research.

Synthesis and Evaluation of Thiocolchicine Analogs for Specific Biological Activities

The synthesis of various thiocolchicine analogs has been pursued to explore the impact of structural modifications on specific biological activities, such as antineoplastic, antiviral, and antiproliferative effects mdpi.commdpi.comnih.govresearchgate.net. These synthetic efforts often involve modifying different parts of the thiocolchicine molecule, including the sugar moiety in thiocolchicoside or the functional groups on the colchicine core structure.

Evaluation of these synthesized analogs involves in vitro assays to determine their potency against various cell lines, their effects on tubulin polymerization, and their interactions with target receptors. For instance, a series of urea (B33335) and nitrosourea (B86855) analogues of N-deacetylmethylthiocolchicine were synthesized and evaluated for their antineoplastic and antiviral activities nih.gov. The objective was to combine the activities of thiocolchicine and nitrosourea moieties into a single molecule with potentially improved properties nih.gov.

N-Acyl-, N-Aroyl-, and N-(Substituted Benzyl)-Deacetylthiocolchicinoids

Specific research has focused on the synthesis and evaluation of N-acyl-, N-aroyl-, and N-(substituted benzyl)-deacetylthiocolchicinoids researchgate.net. These modifications are made at the nitrogen atom at the C-7 position, which is deacetylated in deacetylthiocolchicine. The resulting compounds have been evaluated for their cytotoxicity against various tumor cell lines and their inhibitory effects on tubulin polymerization in vitro researchgate.net.

Modifications involving substituted benzyl (B1604629) moieties at the C7 position have also been explored for their antiproliferative activity mdpi.com. Some of these derivatives have shown superior antiproliferative activity compared to unmodified colchicine mdpi.com.

Conformational Studies and Tubulin Binding Relationships for Analogs

Understanding the conformational preferences of thiocolchicine analogs and how they interact with tubulin is crucial for rational analog design. Molecular docking studies are frequently employed to predict the binding mode and affinity of these compounds to the colchicine-binding site on tubulin nih.govmdpi.commdpi.comresearchgate.netmdpi.com. These studies can provide insights into the key interactions, such as hydrogen bonding and hydrophobic contacts, that stabilize the drug-tubulin complex.

Conformational changes in tubulin upon binding of colchicine and its analogs have been observed and are believed to play a role in the inhibition of polymerization frontiersin.org. Studies investigating the co-polymerization of tubulin and tubulin-colchicine complexes have provided insights into how these complexes affect microtubule assembly dynamics nih.gov. The conformational flexibility of the analogs can also influence their ability to adapt to the receptor-bound conformation, impacting their binding energy and activity nih.gov.

Modifications and Their Impact on Anti-proliferative Effects

Modifications to the thiocolchicine structure can significantly impact their anti-proliferative effects on cancer cells. Research has explored modifications at various positions, including C-1, C-7, and C-10 mdpi.commdpi.comresearchgate.net. For example, regioselective demethylation of colchicine and thiocolchicine has been shown to affect their biological properties researchgate.net. Analogs with modifications at both C1 and C10 positions have sometimes shown stronger antiproliferative activity compared to those modified only at C10 researchgate.net.

The introduction of different substituents, such as esters or carbonates, at specific positions can lead to compounds with enhanced cytotoxicity against various cancer cell lines, including those resistant to other chemotherapeutic agents mdpi.commdpi.comresearchgate.net. The nature of the substituent, including its size, polarity, and ability to form specific interactions, contributes to the observed differences in anti-proliferative potency.

For instance, a study on novel triple-modified colchicine derivatives demonstrated that many of these compounds exhibited higher cytotoxicity against certain cancer cell lines compared to colchicine, doxorubicin, and cisplatin (B142131) mdpi.com. This highlights the potential for structural modifications to yield analogs with improved therapeutic profiles.

Data from studies evaluating the antiproliferative activity of thiocolchicine analogs against different cancer cell lines often report IC50 values (the half-maximal inhibitory concentration). These values provide a quantitative measure of the potency of the compounds in inhibiting cell proliferation.

CompoundCell LineIC50 ValueReference
Derivative 14 (substituted benzyl at C7)LoVo0.1 nM mdpi.com
Derivative 14 (substituted benzyl at C7)LoVo/DX1.6 nM mdpi.com
Colchicine (for comparison)LoVo/DX702.2 nM mdpi.com
Ester analog (ester substituent at C1)A5490.48 ± 0.15 μM researchgate.net
Ester analog (ester substituent at C1)MCF-70.10 ± 0.02 μM researchgate.net
Ester analog (ester substituent at C1)LoVo0.11 ± 0.02 μM researchgate.net
Triple-modified colchicine derivatives (range)LoVo0.007–0.085 μM mdpi.com
Colchicine (for comparison)LoVo0.108 μM mdpi.com

This table illustrates how specific structural modifications in thiocolchicine and colchicine analogs can lead to significant improvements in antiproliferative potency against various cancer cell lines.

Advanced Analytical Methodologies in Thiocolchicoside Research

Spectroscopic Methods for Degradation Product Characterization

Following separation, spectroscopic techniques are indispensable for the structural elucidation of the degradation products of Thiocolchicoside (B1682803).

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and characterizing the degradation products of Thiocolchicoside. nih.govuniupo.it LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) has been instrumental in establishing the mass fragmentation pathways of both the parent drug and its degradation products. nih.govuniupo.it

Through forced degradation studies, several degradation products (DPs) have been identified. nih.govuniupo.it Under oxidative, acidic, and basic stress conditions, five main degradation products were identified using LC-MS. nih.govuniupo.it These include products of oxidation at the sulfur atom (D1SO and D1SO2), N-deacetylation (D2), and cleavage of the glycosidic bond (D3 and D4). uniupo.it High-resolution mass spectrometry (HRMS) provides accurate mass data, which is crucial for determining the elemental composition of the novel degradation products. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of impurities and degradation products. nih.govconicet.gov.ar While LC-MS provides molecular weight and fragmentation information, NMR provides detailed information about the carbon-hydrogen framework of the molecule. nih.gov

1D (¹H and ¹³C) and 2D NMR (like COSY, HSQC, and HMBC) experiments are used to assign the complete structure of degradation products isolated from forced degradation studies. nih.gov For instance, NMR analysis has confirmed the cleavage of the glucose moiety and, in some cases, the acetyl group during acid hydrolysis. nih.gov It has also been used to characterize novel degradants formed under basic conditions, which involve a structural rearrangement from a seven-membered ring to a six-membered ring. nih.gov The hyphenated technique of LC-NMR combines the separation power of LC with the structural elucidation capabilities of NMR, allowing for the analysis of complex mixtures without the need for prior isolation of each component. researchgate.net

Infrared (IR) spectroscopy is used to identify functional groups present in Thiocolchicoside and its degradation products. phmethods.netuniupo.it By comparing the IR spectrum of a degradation product with that of the parent compound, changes in the functional groups can be identified, providing valuable structural information. phmethods.net For example, the appearance of new peaks or the disappearance of existing ones can indicate specific chemical transformations. In one study, the IR spectrum of a degradation product showed sharp peaks corresponding to the N-H stretching of a primary amino group, which were absent in the spectrum of the parent drug, while the peak for the C=O stretching of the secondary amide disappeared, indicating N-deacetylation. phmethods.net

Degradation Kinetic Studies and Pathway Elucidation

Forced degradation studies are essential for understanding the chemical stability of a drug substance and for developing stability-indicating analytical methods. Thiocolchicoside has been subjected to various stress conditions, including hydrolysis, oxidation, and photolysis, to elucidate its degradation pathways and kinetics. uniupo.itnih.gov

Investigation of Hydrolytic Degradation (Acidic and Alkaline)

Thiocolchicoside demonstrates susceptibility to degradation in both acidic and alkaline environments. uniupo.itnih.gov Studies have shown that under acidic conditions, such as in 1.0 M HCl at 60°C, the molecule undergoes significant degradation. nih.gov Similarly, exposure to alkaline conditions, like 0.5 M NaOH at 60°C, also results in instability. nih.gov

The primary pathway for hydrolytic degradation involves the cleavage of the glycosidic bond, which separates the aglycone from the glucose moiety. This leads to the formation of a key degradation product identified as N-[1,2-dimethoxy-3-hydroxy-10-methylsulphanyl-9-oxo-5,6,7,9-tetrahydro-benzo[a]heptalen-7-yl]-acetamide, also known as 3-O-demethylthiocolchicine (D3). uniupo.itnih.gov Further degradation can occur, leading to the formation of N-deacetyl-3-O-demethylthiocochicine (D4), which is [1,2-dimethoxy-3-hydroxy-10-methylsulphanyl-9-oxo-5,6,7,9-tetrahydro-benzo[a]heptalen-7-yl]-amine. uniupo.itnih.gov The compound 3-O-demethylthiocolchicine (D3) is considered a primary indicator of hydrolytic stress. uniupo.itnih.gov

One study found that after subjecting the drug to acid-base degradation conditions, only 62.15% of the drug was recovered, indicating significant instability. aip.org Another investigation employing High-Performance Thin-Layer Chromatography (HPTLC) observed the formation of two additional peaks under acidic hydrolysis and one additional peak under alkaline hydrolysis, confirming the degradation of the parent compound. nih.gov

Summary of Hydrolytic Degradation Studies

ConditionReagent/TemperatureDurationObservationsReference
Acidic Hydrolysis1.0 M HCl at 60°C30 minUnstable; two degradation peaks observed. nih.gov
Alkaline Hydrolysis0.5 M NaOH at 60°C30 minUnstable; one degradation peak observed. nih.gov
Acidic Hydrolysis1.0 N HCl at 80°C3 hoursDegradation follows first-order kinetics. phmethods.net
Alkaline Hydrolysis0.1 N NaOH at 80°C3 hoursSignificant degradation observed. phmethods.net
Acidic/Basic HydrolysisNot SpecifiedNot SpecifiedFormation of 3-O-demethylthiocolchicine (D3) and N-deacetyl-3-O-demethylthiocochicine (D4). uniupo.itnih.gov

Analysis of Oxidative and Photolytic Degradation

Thiocolchicoside is also susceptible to oxidative degradation. uniupo.itnih.gov Forced degradation studies using hydrogen peroxide (H₂O₂) have shown that the primary site of oxidation is the methylsulfanyl group (–S–CH₃). uniupo.it This leads to the formation of two main oxidative degradation products: a sulfoxide (B87167) derivative, D1SO (N-[1,2-dimethoxy-10-methylsulphoxide-9-oxo-3-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydropyran-2-yloxy)-5,6,7,9-tetrahydro-benzo[a]heptalen-7-yl]-acetamide), and a sulfone derivative, D1SO₂ (N-[1,2-dimethoxy-10-methylsulphone-9-oxo-3-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydropyran-2-yloxy)-5,6,7,9-tetrahydro-benzo[a]heptalen-7-yl]-acetamide). uniupo.itnih.gov The sulfoxide (D1SO) is considered a key stability indicator for oxidative stress. uniupo.itnih.gov

Kinetic studies on oxidative degradation performed in various concentrations of H₂O₂ at different temperatures revealed that the degradation follows first-order kinetics. phmethods.net The rate of degradation was observed to increase with both higher concentrations of H₂O₂ and higher temperatures. phmethods.net One study reported a dramatic loss of the drug under oxidative hydrolysis, with only 24.19% of the drug recovered. aip.org

Kinetic Data for Oxidative Degradation of Thiocolchicoside

H₂O₂ ConcentrationTemperature (°C)Degradation Rate Constant (k)Half-life (t₁/₂)Shelf-life (t₉₀)Reference
0.5%40°CData not specifiedData not specifiedData not specified phmethods.net
1.0%50°CData not specifiedData not specifiedData not specified phmethods.net
1.5%60°CHighest degradation observedData not specifiedData not specified phmethods.net
Note: Specific kinetic values were determined but not detailed in the referenced abstract. The study confirms first-order kinetics and the highest degradation occurred at 1.5% H₂O₂ at 60°C. phmethods.net

The stability of thiocolchicoside under photolytic conditions has yielded some conflicting results in the literature. Some research indicates that the compound is stable when exposed to sunlight, with no decomposition identified. nih.gov However, other studies have reported degradation upon exposure to fluorescent light or direct sunlight. aip.orgphmethods.net For instance, one investigation noted that after exposure to fluorescent light, 81.07% of the drug was recovered, implying some degree of degradation. aip.org Another study involved exposing a methanolic solution of the drug to direct sunlight for 8 hours to induce photolytic degradation. phmethods.net These discrepancies may arise from differences in experimental conditions such as the physical state of the drug (solid vs. solution), the solvent used, and the intensity and wavelength of the light source.

Theoretical Considerations and Future Research Trajectories

Unresolved Aspects of Molecular Mechanisms

The precise molecular interactions through which Coltramyl exerts its myorelaxant effects remain a complex and partially unresolved topic. The primary debate centers on its interaction with γ-aminobutyric acid type A (GABA-A) receptors, the main inhibitory neurotransmitter receptors in the central nervous system.

Initial hypotheses and some studies suggested that this compound acts as a GABA-A receptor agonist, potentiating the inhibitory effects of GABA and thereby promoting muscle relaxation scispace.com. However, a significant body of subsequent research contradicts this view, providing evidence that this compound is a competitive antagonist of GABA-A receptors nih.govresearchgate.netnih.gov. This antagonistic action is consistent with clinical observations of convulsant effects at high doses, as blocking inhibitory pathways can lead to neuronal hyperexcitability nih.govresearchgate.net.

Table 1: Summary of Proposed Molecular Mechanisms for this compound (Thiocolchicoside)
Proposed TargetObserved ActionSupporting EvidenceContradictory Evidence/Unresolved Questions
GABA-A ReceptorsAgonist / Positive Allosteric ModulatorEarly suggestions that it enhances GABA's inhibitory action, leading to muscle relaxation. scispace.comStrong evidence from electrophysiological studies shows it acts as a competitive antagonist, inhibiting GABA-evoked currents. This action is linked to its pro-convulsant side effects. nih.govresearchgate.netnih.gov
GABA-A ReceptorsCompetitive AntagonistInhibits both phasic and tonic GABA-A receptor-mediated currents in rat cerebellar slices. nih.govnih.gov This finding is consistent with observed epileptogenic effects. nih.govHow an antagonist action at a primary inhibitory receptor leads to a muscle relaxant effect is the main paradox.
Glycine (B1666218) ReceptorsAntagonistInhibits the function of recombinant human strychnine-sensitive glycine receptors. researchgate.netopenpharmaceuticalsciencesjournal.comPotency is significantly lower than for GABA-A receptors, suggesting it may be a secondary, rather than primary, mechanism. researchgate.net
Nicotinic Acetylcholine (B1216132) ReceptorsAntagonistPartial inhibition observed at high concentrations. researchgate.netrjb.roEffect is weak and likely not a primary contributor to its main therapeutic action.

Potential for Repurposing Based on Novel Biological Activities

Recent preclinical research has unveiled several novel biological activities of this compound, opening avenues for its repurposing in therapeutic areas beyond muscle relaxation. These new findings primarily leverage its anti-inflammatory capabilities, particularly its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.

Anti-osteoclastogenesis: Bone loss in conditions like osteoporosis and cancer metastasis is driven by osteoclasts, cells responsible for bone resorption. Research has shown that this compound can significantly suppress the formation of osteoclasts (osteoclastogenesis) induced by both Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and cancer cells nih.govresearchgate.net. This effect is achieved by inhibiting the NF-κB pathway, which is crucial for osteoclast differentiation. Specifically, this compound was found to prevent the activation of the IκB kinase (IKK) complex, thereby blocking the subsequent phosphorylation and degradation of IκBα, an inhibitor of NF-κB nih.gov. This discovery positions this compound as a potential candidate for treating pathological bone loss.

Anticancer Activity: The NF-κB pathway is also a major driver of inflammation-associated tumorigenesis, promoting cell proliferation and survival. Building on its known NF-κB inhibitory action, studies have demonstrated that this compound exhibits anticancer effects across a range of cancer cell lines, including leukemia, multiple myeloma, breast, colon, and kidney cancer nih.govresearchgate.net. It was shown to inhibit cancer cell proliferation, suppress the formation of tumor colonies, and induce apoptosis (programmed cell death) by downregulating NF-κB-regulated survival proteins like Bcl-2 and XIAP nih.govresearchgate.net. Molecular docking studies further suggest it may interfere with the RANK-TRAF6 interaction, a key step in NF-κB activation in certain cancers slideshare.net.

Anti-glycation Activity: Glycation is a non-enzymatic reaction between sugars and proteins that leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in aging and diabetic complications. A recent study investigated this compound's potential as an anti-glycation agent. It was found to significantly reduce the formation of AGEs in a BSA-fructose model, with an IC50 value of 0.25 mM rjb.roxisdxjxsu.asia. The proposed mechanism involves the blockade of lysine (B10760008) residues on the protein, preventing the initial interaction with fructose, and the entrapment of reactive carbonyl compounds that are intermediates in the glycation process rjb.roxisdxjxsu.asia.

Table 2: Novel Biological Activities and Repurposing Potential of this compound
Potential ApplicationMechanism of ActionKey Research FindingsSupporting Citations
Anti-osteoclastogenesis (Treatment for bone loss)Inhibition of the NF-κB signaling pathway.Suppressed osteoclast formation induced by RANKL and cancer cells (breast, multiple myeloma). Inhibited activation of IκB kinase (IKK) and degradation of IκBα. nih.govresearchgate.net
AnticancerDownregulation of NF-κB and its regulated gene products.Inhibited proliferation and induced apoptosis in leukemia, myeloma, breast, colon, and kidney cancer cell lines. Suppressed expression of cell survival proteins (e.g., Bcl-2, XIAP). nih.govresearchgate.net
Anti-glycationLysine blockade and carbonyl entrapment.Significantly reduced the formation of Advanced Glycation End-products (AGEs) in a BSA-fructose model (IC50 = 0.25 mM). Preserved protein conformation against glycation-mediated changes. rjb.roxisdxjxsu.asia

Directions for Advanced Analog Development and Design

The development of this compound itself was an exercise in analog design, modifying the natural product colchicine (B1669291) to alter its therapeutic profile. Future research is focused on creating a new generation of analogs based on the colchicinoid scaffold to enhance desired activities while minimizing toxicity.

Structure-activity relationship (SAR) studies on colchicine and its derivatives have shown that modifications to all three rings (A, B, and C) can significantly impact biological activity . For instance, research into thiocolchicine (B1684108) (the aglycone of this compound) has led to the synthesis of amine analogs with potent antiproliferative activity against various tumor cell lines, even overcoming drug resistance in some cases scialert.net.

A key direction for future analog design is the separation of the myorelaxant effects from the pro-convulsant and cytotoxic effects. A patent for novel 3-demethyl-thiocolchicine derivatives demonstrated that it is possible to develop compounds with higher affinity for glycine receptors and more potent muscle relaxant action in vivo compared to this compound, but with significantly lower acute toxicity ijnrd.org. This suggests that targeting glycine receptor selectivity or modulating the GABA-A/glycine activity ratio could be a fruitful strategy. Future research will likely involve computational modeling and synthetic chemistry to design novel colchicinoids with optimized therapeutic indices for specific applications, whether as improved muscle relaxants or as repurposed agents for cancer or bone disorders.

Methodological Advancements in Preclinical Research and Analytical Characterization

Progress in understanding and developing this compound and its analogs is intrinsically linked to advancements in research methodologies.

Analytical Characterization: The accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and metabolism studies. Modern analytical chemistry has provided highly sensitive and specific methods for this purpose. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is a widely used and validated technique for determining this compound in pharmaceutical formulations researchgate.netslideshare.netnih.gov. For greater sensitivity and specificity, especially in complex biological samples like human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice researchgate.netresearchgate.net. These advanced methods have been instrumental in characterizing this compound's degradation products and identifying its active metabolites, such as the 3-O-glucuronide derivative, which is the primary active entity detected in plasma after oral administration researchgate.netjocpr.com.

Table 3: Advanced Analytical Methods for this compound Characterization
TechniqueApplicationKey AdvantagesSupporting Citations
RP-HPLC with UV DetectionQuantification in bulk drug and pharmaceutical dosage forms. Stability studies.Robust, reproducible, and widely available for quality control. researchgate.netnih.gov
HPTLC/DensitometryAnalysis in combined dosage forms and stability-indicating assays.High throughput, low solvent consumption. researchgate.net
LC-MS/MSQuantification in biological matrices (plasma, urine). Pharmacokinetic studies, metabolite identification.High sensitivity (low limit of quantification), high specificity, structural elucidation of metabolites and degradation products. researchgate.netresearchgate.netjocpr.com

Preclinical Research: In preclinical pharmacology, traditional in vivo models remain essential for evaluating the muscle relaxant effects of new compounds. Standard tests include the rotarod test, which assesses motor coordination, and the inclined plane test, which measures the ability of an animal to maintain its position on a tilted surface columbia.edu. These models are used to determine the efficacy and dose-response of potential new analogs.

However, the field is moving towards more sophisticated in vitro models that can offer higher throughput and better recapitulate human physiology, aligning with the "3Rs" principle (Replacement, Reduction, Refinement) of animal testing. Advanced models like organ-on-a-chip systems and 3D cell cultures are being developed to create more physiologically relevant environments for drug screening mdpi.com. For neuro-muscular research, in vitro models of the neuromuscular junction (NMJ) using human stem cell-derived motor neurons and muscle fibers are emerging as powerful tools for studying drug effects on synaptic transmission and muscle function ki.se. The application of these high-capacity, human-relevant in vitro systems will be crucial for screening new this compound analogs and elucidating the unresolved aspects of its molecular mechanism.

Q & A

Q. What protocols ensure ethical sourcing and use of Thiocolchicoside in human studies?

  • Methodological Answer: Obtain certified reference standards from pharmacopeial sources (e.g., USP, EP). For clinical trials, register protocols in WHO-approved registries (e.g., ClinicalTrials.gov ) and adhere to ICH-GCP guidelines. Include independent DSMB oversight for adverse event monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.